4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF4N and its molecular weight is 258.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational Analysis in Nonlinear Optical Materials
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline has been studied for its vibrational properties, which are crucial in nonlinear optical (NLO) materials. The compound's molecular structure, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions have been analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques and density functional theory computations. These properties are significant in the development of NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis of Derivatives for Chemical Applications
The compound is used in the synthesis of various derivatives, including isatin derivatives. These derivatives are synthesized from m-substituted aniline by reaction with chloral hydrate/hydroxylamine hydrochloride and cyclization via the Sandmeyer method (Zhenmin, 2008).
Novel Synthon for Isoxazoles and 1,3,5-Triazines
This compound is utilized as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This involves reactions with dianions derived from oximes, providing a facile entry into the corresponding isoxazoles and triazines, which are important in various chemical syntheses (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Role in Ruthenium(II)-Catalyzed Imidation
This compound serves as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is crucial for the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the compound's importance in facilitating complex organic reactions (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Synthesis of Quinolinones and Quinolines
The compound is involved in the synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones and 4-bromo-2-(trifluoromethyl)quinolines. These synthesized quinolinones and quinolines are foundational structures for further chemical elaborations, signifying its role in the development of complex organic molecules (Marull & Schlosser, 2003).
Mechanism of Action
Mode of Action
Anilines typically act through a mechanism of nucleophilic substitution or free radical reactions . The bromine atom attached to the benzene ring can be replaced by other groups in a reaction, leading to various downstream effects. The presence of the trifluoromethyl group can also influence the compound’s reactivity and interactions with its targets.
Biochemical Pathways
Anilines can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDRROZQFRPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590693 | |
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-46-3 | |
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875664-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 875664-46-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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